![molecular formula C12H16O B12528514 [2-(2-Phenylethyl)cyclopropyl]methanol CAS No. 662143-14-8](/img/structure/B12528514.png)
[2-(2-Phenylethyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Phenylethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C12H16O It features a cyclopropyl ring substituted with a phenylethyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of phenylethyl bromide with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
[2-(2-Phenylethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(2-Phenylethyl)cyclopropyl]methanal or [2-(2-Phenylethyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(2-Phenylethyl)cyclopropyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, [2-(2-Phenylethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [2-(2-Phenylethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- [2-(2-Phenylethyl)cyclopropyl]methanal
- [2-(2-Phenylethyl)cyclopropyl]carboxylic acid
- [2-(2-Phenylethyl)cyclopropyl]methane
Uniqueness
Compared to its similar compounds, [2-(2-Phenylethyl)cyclopropyl]methanol possesses a unique combination of a hydroxyl group and a cyclopropyl ring. This structural feature allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
662143-14-8 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
[2-(2-phenylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c13-9-12-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI 键 |
NKYZJKZTWSYBTN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1CO)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
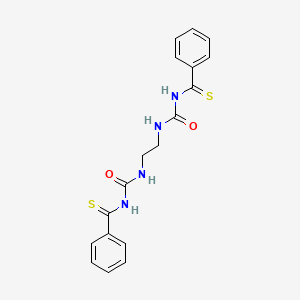
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
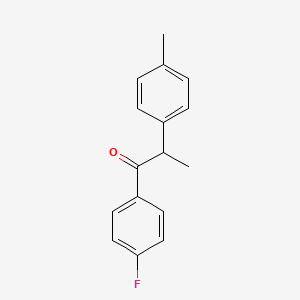
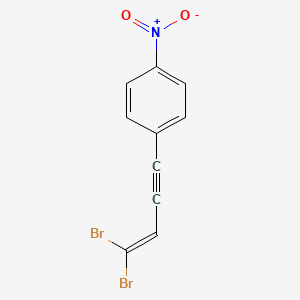

![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
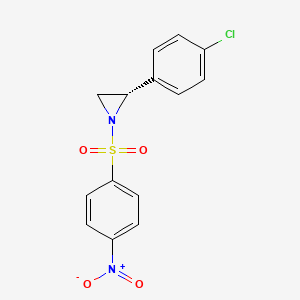
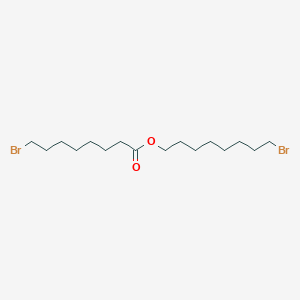
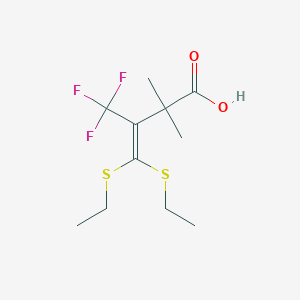
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
